molecular formula C11H16ClNO2 B12943940 (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B12943940
M. Wt: 229.70 g/mol
InChI Key: MIGUCPXYSKYUIC-PPHPATTJSA-N
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Description

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chiral center and the aromatic ring makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the resolution step can be optimized using advanced chiral chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating biological pathways. The presence of the chiral center allows for selective interactions with biological targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-phenylpropanoic acid hydrochloride: Similar structure but lacks the dimethyl groups on the aromatic ring.

    (S)-3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: Similar structure with a single methyl group on the aromatic ring.

Uniqueness

(S)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific biological targets, making it a valuable compound in drug development.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

MIGUCPXYSKYUIC-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CC(=O)O)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)O)N.Cl

Origin of Product

United States

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